molecular formula C19H20FN B13723467 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine CAS No. 887574-96-1

1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine

Cat. No.: B13723467
CAS No.: 887574-96-1
M. Wt: 281.4 g/mol
InChI Key: RZFIOBLYUUYDRE-UHFFFAOYSA-N
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Description

1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the azepine ring

Preparation Methods

The synthesis of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with an appropriate allylating agent under basic conditions to form the desired product. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the benzylamine attacks the allylating agent, resulting in the formation of the allyl group on the nitrogen atom.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group or other substituents on the azepine ring.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound’s unique chemical properties can be exploited in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be compared with other similar compounds, such as:

    1-N-Allyl-3-(4-chlorophenyl)-benzo[4,5]-azepine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-N-Allyl-3-(4-bromophenyl)-benzo[4,5]-azepine: The presence of a bromine atom can influence the compound’s reactivity and interactions.

    1-N-Allyl-3-(4-methylphenyl)-benzo[4,5]-azepine: The methyl group may affect the compound’s steric and electronic properties.

Properties

CAS No.

887574-96-1

Molecular Formula

C19H20FN

Molecular Weight

281.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C19H20FN/c1-2-12-21-13-11-15-5-3-4-6-18(15)19(14-21)16-7-9-17(20)10-8-16/h2-10,19H,1,11-14H2

InChI Key

RZFIOBLYUUYDRE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)F

Origin of Product

United States

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